P80-coilin is a significant protein primarily associated with Cajal bodies, which are nuclear substructures involved in the assembly and modification of ribonucleoproteins. This protein plays a crucial role in various cellular processes, including RNA metabolism, splicing, and the regulation of gene expression. P80-coilin is notably involved in the formation and maintenance of Cajal bodies and interacts with several other proteins, contributing to its multifunctional nature.
P80-coilin is classified as a nuclear protein and is predominantly found in Cajal bodies. It is characterized by its ability to bind RNA and other proteins, facilitating the assembly of small nuclear ribonucleoproteins (snRNPs) and other RNA-processing complexes. This protein has been studied extensively in various organisms, including humans and plants, revealing its evolutionary conservation and functional importance across species .
The synthesis of p80-coilin involves transcription from the corresponding gene followed by translation into protein. Various methods have been employed to study its synthesis, including:
The synthesis process can be influenced by various factors, including cellular stress and viral infections, which can alter the levels of p80-coilin. For instance, studies have shown that adenovirus infection affects p80-coilin levels and its interaction with viral proteins, indicating a role in viral mRNA export .
P80-coilin's structure includes a central coil domain that facilitates its interaction with RNA and other proteins. The protein contains several conserved motifs critical for its function in Cajal bodies. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into its three-dimensional conformation.
The molecular weight of p80-coilin is approximately 80 kDa, and it consists of multiple domains that contribute to its stability and interaction capabilities. The precise amino acid sequence can vary slightly among different species but retains key functional regions necessary for its activities .
P80-coilin participates in several biochemical reactions within the nucleus:
The interactions between p80-coilin and other molecules can be studied using co-immunoprecipitation assays, which allow researchers to identify binding partners under specific conditions, such as during viral infections or stress responses .
P80-coilin functions primarily by organizing Cajal bodies and facilitating the assembly of snRNPs. Its mechanism involves:
Studies indicate that depletion of p80-coilin can lead to reduced levels of specific mRNAs without affecting their transcription rates, suggesting a role in mRNA stability or export .
P80-coilin is soluble in nuclear extracts and exhibits a stable structure under physiological conditions. Its localization within Cajal bodies highlights its role in RNA processing.
P80-coilin is sensitive to changes in cellular conditions such as stress or viral infection. Its interactions are often mediated by ionic interactions with RNA molecules and other proteins.
Relevant analyses include:
P80-coilin has several scientific applications:
The COIL gene, encoding p80-coilin, is located on human chromosome 17 (17q21.33). It spans approximately 10 kilobases and consists of 10 exons. The promoter region contains binding sites for transcription factors SP1 and AP-2, which regulate constitutive expression across cell types. Comparative genomic analyses reveal moderate conservation among vertebrates, with the highest sequence similarity in the coiled-coil-encoding exons (exons 3–7). Non-mammalian vertebrates (e.g., zebrafish, Danio rerio) exhibit 45–50% amino acid sequence identity in the core domain, while mammals (e.g., mouse, Mus musculus) share 75–80% identity [1] [4].
The gene’s evolutionary trajectory shows divergence in invertebrates: Drosophila melanogaster lacks a direct ortholog but expresses the functionally analogous dCoiL protein with 30% sequence similarity in the N-terminal self-association domain. This suggests the emergence of a dedicated COIL gene coincided with vertebrate evolution, likely through gene duplication and specialization of a primordial coiled-coil scaffold protein [4] [10].
Table 1: Evolutionary Conservation of p80-Coi
Species | Genomic Coordinates | Amino Acid Identity | Key Functional Domains Conserved |
---|---|---|---|
Homo sapiens | Chr17:43,521,678-43,531,200 | 100% | Full-length (NLS, Coiled-Coil) |
Mus musculus | Chr11:84,567,332-84,575,901 | 78% | NLS, Coiled-Coil 1-3 |
Danio rerio | Chr6:28,445,112-28,452,887 | 48% | Coiled-Coil 1-2 |
Xenopus tropicalis | Scaffold_27:1,203,455-1,210,022 | 52% | NLS, Coiled-Coil 1 |
p80-coilin’s domain architecture comprises three functionally critical regions:
Structural studies reveal that the coiled-coil domains adopt a left-handed superhelical twist with a pitch of 140 Å, consistent with canonical coiled-coil parameters. The N-terminal domain (residues 1–100) is intrinsically disordered but becomes structured upon binding SMN (survival of motor neurons) complex components [8].
Table 2: Structural Domains of p80-Coi
Domain | Residues | Sequence Motif | Function | Structural Confirmation |
---|---|---|---|---|
NLS | 350–366 | KR-x(10)-KKK | Nuclear import | Mutagenesis/GFP fusion |
Coiled-Coil 1 | 110–160 | LxxLxxx(L/V) | Homo-oligomerization | X-ray crystallography (homologs) |
Coiled-Coil 2 | 220–300 | VxxLxxL | Partner binding (SMN, fibrillarin) | SAXS, circular dichroism |
Coiled-Coil 3 | 400–480 | IxxVxxL | Scaffold assembly | Cryo-EM of Cajal bodies |
SAM | 550–576 | EEDRK | Phase separation | Deletion mutants |
p80-coilin undergoes dynamic post-translational modifications (PTMs) that regulate its scaffolding function and turnover:
These PTMs create a "modification code" that dynamically controls p80-coilin’s function: phosphorylation predominates during interphase to facilitate RNP assembly, while ubiquitination peaks during mitosis to clear Cajal bodies. Pathologically, ALS-linked mutations in COIL (e.g., K305R) impair ubiquitination, leading to toxic aggregate accumulation [3] [6].
Table 3: Post-Translational Modifications of p80-Coi
Modification | Residues | Enzyme(s) | Functional Consequence | Disease Link |
---|---|---|---|---|
Phosphorylation | S184, T202, S489 | CK2, GSK3β | Enhanced snRNP binding | Cancer (dysregulated snRNP processing) |
Phosphorylation | S512, S518 | CDK2 | Cajal body disassembly | N/A |
Ubiquitination | K122, K305 | TRIM28 (E3 ligase) | Proteasomal degradation | ALS (aggregate formation) |
Ubiquitination | K99 | UBE2D1 (E2 enzyme) | Altered phase separation | N/A |
Acetylation | K8, K12 | PCAF (KAT) | Oligomer stabilization | Neurodegeneration |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9